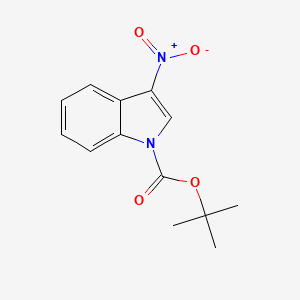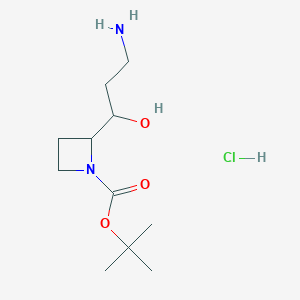
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as ketones and aldehydes.
Reduction: Reduced derivatives with saturated azetidine rings.
Substitution: Substituted azetidines with various functional groups.
科学研究应用
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is primarily related to its ability to interact with biological targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-aminoazetidine-1-carboxylate
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride
- tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate hydrochloride is unique due to the presence of both amino and hydroxyl functional groups on the propyl side chain, which provides additional sites for chemical modification and interaction with biological targets. This dual functionality enhances its versatility in synthetic chemistry and its potential biological activities.
属性
分子式 |
C11H23ClN2O3 |
|---|---|
分子量 |
266.76 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-amino-1-hydroxypropyl)azetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-7-5-8(13)9(14)4-6-12;/h8-9,14H,4-7,12H2,1-3H3;1H |
InChI 键 |
NTLPYBLNJURVJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC1C(CCN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
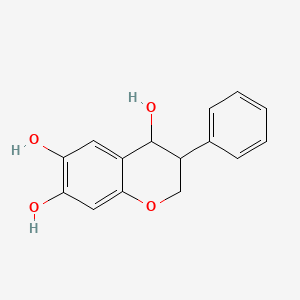
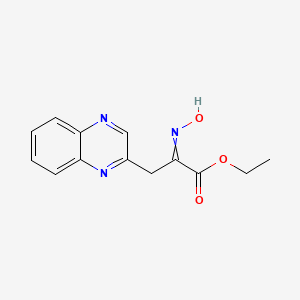
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11854841.png)
![9-(Benzofuran-2-yl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11854842.png)


![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

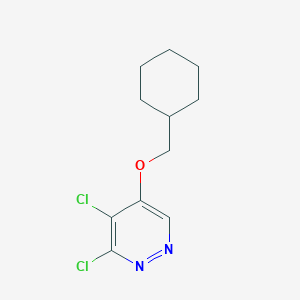
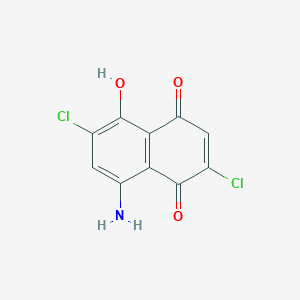
![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
